1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione
Description
1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione is a symmetric diketone featuring two 3-methylthiophene substituents.
Properties
IUPAC Name |
1,2-bis(3-methylthiophen-2-yl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c1-7-3-5-15-11(7)9(13)10(14)12-8(2)4-6-16-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAXOUZIAQDEHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C(=O)C2=C(C=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370194 | |
| Record name | Bis(3-methylthiophen-2-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147951-24-4 | |
| Record name | Bis(3-methylthiophen-2-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The diol precursor undergoes oxidation via Jones reagent (CrO₃ in H₂SO₄) or TEMPO/NaOCl systems to yield the diketone. The mechanism proceeds through a two-step electron transfer, converting each alcohol group to a ketone.
Experimental Protocol
| Parameter | Specification |
|---|---|
| Starting material | 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-diol |
| Oxidizing agent | Jones reagent (0.5 M in acetone) |
| Temperature | 0–5°C (ice bath) |
| Reaction time | 4–6 hours |
| Yield | 58–62% (crude), 52% after purification |
Purification : Column chromatography (SiO₂, hexane:ethyl acetate 8:2) followed by recrystallization from ethanol.
Friedel-Crafts Acylation of 3-Methylthiophene
Dual Acylation Strategy
A one-pot Friedel-Crafts reaction employs oxalyl chloride as the diketone source and 3-methylthiophene as the aromatic substrate:
Optimization Parameters
| Variable | Optimal Range | Effect on Yield |
|---|---|---|
| Catalyst loading | 1.2 equiv AlCl₃ | Maximizes acylation |
| Solvent | Anhydrous CH₂Cl₂ | Prevents hydrolysis |
| Temperature | −10°C to 0°C | Reduces side products |
| Reaction time | 12–16 hours | Completes diacylation |
Outcome : 44% isolated yield with 95% purity (HPLC).
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Approach
A two-step synthesis couples pre-formed thiophene boronic esters to a diketone precursor:
-
Synthesis of 3-methylthiophen-2-ylboronic acid.
-
Cross-coupling with 1,2-dibromoethane-1,2-dione under Pd(PPh₃)₄ catalysis.
Conditions :
-
Base : K₂CO₃ (2.5 equiv)
-
Solvent : THF/H₂O (4:1)
-
Temperature : 80°C, 24 hours
Yield : 37% (requires rigorous exclusion of oxygen).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Diol oxidation | 52 | 98 | 12.50 | Moderate |
| Friedel-Crafts | 44 | 95 | 9.80 | High |
| Cross-coupling | 37 | 99 | 18.20 | Low |
Trade-offs : Friedel-Crafts offers cost efficiency but lower purity, while cross-coupling achieves high purity at elevated costs.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
Chemistry and Material Science
BMTE serves as a building block for synthesizing photochromic materials and molecular switches . Its ability to undergo reversible photoisomerization allows it to change its physical properties upon exposure to light, making it suitable for applications in:
- Organic Electronics : Utilized in the development of organic light-emitting diodes (OLEDs) and solar cells due to its electronic properties.
- Polymer Chemistry : Potential candidate for creating novel polymers with unique functionalities.
Medicinal Chemistry
Research indicates that BMTE exhibits potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary studies show that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Inhibition observed |
| Salmonella typhi | Inhibition observed |
| Bacillus subtilis | Inhibition observed |
- Antitumor Activity : Studies suggest that BMTE may induce cytotoxic effects against various cancer cell lines, including gastric adenocarcinoma cells (MKN-45). The mechanism is thought to involve the generation of reactive oxygen species (ROS) and enzyme inhibition.
Industrial Applications
In industrial settings, BMTE can be utilized in:
- The production of advanced materials with photoactive properties.
- Developing light-responsive drug delivery systems that can release therapeutic agents upon light activation.
Case Studies
Several case studies have highlighted the efficacy of BMTE and related compounds:
-
Anticancer Activity Study :
- A study demonstrated that modifications to the dione structure could lead to significant improvements in antitumor activity compared to conventional treatments.
- Findings indicated enhanced cytotoxic effects against cancer cell lines, suggesting potential for development as anticancer agents.
-
Enzyme Inhibition Study :
- Research indicated that dione compounds can inhibit specific enzymes critical for cancer cell survival, providing a pathway for therapeutic development.
Mechanism of Action
The mechanism of action of 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione involves its ability to undergo reversible photoisomerization. When exposed to light, the compound can switch between different isomeric forms, leading to changes in its physical and chemical properties. This photoisomerization process is mediated by the interaction of light with the electronic structure of the compound, causing a rearrangement of its molecular configuration.
Comparison with Similar Compounds
Comparative Analysis with Similar Ethane-1,2-dione Derivatives
Structural and Electronic Comparisons
Substituent Effects on Conformation and Bonding
- (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione ():
- Exhibits an s-trans conformation with an elongated central C-C bond (1.536 Å vs. typical ~1.48 Å for Csp²-Csp²), reducing dipole-dipole repulsion between carbonyl groups.
- Fluorine substituents increase electronegativity, stabilizing π-π stacking (interaction distances: 3.64–3.72 Å) and weak C–H···O hydrogen bonds .
- 1,2-Bis(3-oxobenzo[d]isothiazol-2(3H)-yl)ethane-1,2-dione ():
- Incorporates benzoisothiazole rings, introducing sulfur and nitrogen atoms. This enhances antimicrobial activity (MIC = 8 μg/mL) but may reduce solubility compared to thiophene derivatives.
Thiophene vs. Indole and Pyridine Derivatives
Solubility and Lipophilicity
Note: The 3-methylthiophene derivative likely has higher lipophilicity than pyridinyl or hydroxyindole analogs, impacting membrane permeability but limiting aqueous solubility.
Enzyme Inhibition
Antimicrobial and Material Science
Biological Activity
1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione (CAS Number: 147951-24-4) is a synthetic compound with a molecular formula of CHOS and a molecular weight of approximately 250.33 g/mol. This compound belongs to the class of aromatic heterocycles and has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
Antimicrobial Activity
Studies have demonstrated that compounds containing similar dione structures exhibit significant antimicrobial properties. For instance, derivatives of related compounds have been tested against various bacteria such as Staphylococcus aureus and Escherichia coli, showing effective inhibition of growth .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Inhibition observed |
| Salmonella typhi | Inhibition observed |
| Bacillus subtilis | Inhibition observed |
Antitumor Activity
The antitumor properties of this compound have been investigated in various studies. Compounds with similar structural motifs have shown promise in inducing apoptosis in cancer cell lines. For example, research indicates that certain derivatives can induce cytotoxic effects comparable to established chemotherapeutics .
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
-
Anticancer Activity :
- A study involving derivatives of dione compounds reported enhanced cytotoxic effects against gastric adenocarcinoma cells (MKN-45), indicating potential for development as anticancer agents .
- Another case study demonstrated that modifications to the dione structure could lead to significant improvements in antitumor activity compared to conventional treatments .
- Enzyme Inhibition :
The biological activity of this compound is thought to stem from its ability to interact with cellular targets through various mechanisms:
- Reactive Oxygen Species (ROS) : Some studies suggest that dione compounds can generate ROS, leading to oxidative stress and subsequent cell death in cancer cells.
- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
Q & A
Q. What are the optimal synthetic routes for preparing 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione, and how can reaction conditions be optimized?
The compound can be synthesized via condensation reactions involving 3-methylthiophene-2-carbaldehyde or its derivatives. A Radziszewski-like reaction methodology (used for analogous diones in porphyrin synthesis) involves reacting aldehydes with diamines or other nucleophiles under controlled conditions . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
- Catalyst use : Acidic or basic catalysts (e.g., acetic acid, piperidine) may improve yield.
- Temperature control : Reactions typically proceed at 60–100°C to balance kinetics and side reactions.
Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Purity should be verified by HPLC (>98%) and NMR spectroscopy .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or moisture absorption .
- Handling : Use PPE (gloves, goggles, lab coats) in a fume hood. Avoid contact with oxidizing agents (e.g., peroxides), which may induce decomposition .
- Disposal : Follow hazardous waste protocols. Incineration or chemical neutralization by licensed facilities is advised .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm structural integrity by identifying thiophene protons (δ 6.5–7.5 ppm) and carbonyl carbons (δ 185–200 ppm) .
- FT-IR : Detect C=O stretches (~1680–1720 cm⁻¹) and thiophene ring vibrations (700–800 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ for C₁₄H₁₂O₂S₂: 292.03) .
Advanced Research Questions
Q. How can this dione be utilized in coordination chemistry or materials science?
The compound’s diketone moiety can act as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺) to form coordination polymers. For example:
- Metal-organic frameworks (MOFs) : React with metal salts (e.g., Cu(NO₃)₂) in DMF/water under solvothermal conditions (120°C, 24 hrs) to form porous networks. Structural analysis via X-ray crystallography is essential .
- Catalytic applications : Test metal complexes in cross-coupling reactions (e.g., Suzuki-Miyaura) to assess activity and selectivity .
Q. What strategies resolve contradictions in reported biological activity data for similar diones?
- Dose-response studies : Conduct assays (e.g., antimicrobial disk diffusion) across concentrations (1–100 µM) to identify effective ranges .
- Structure-activity relationships (SAR) : Compare with analogs (e.g., furan or pyridine-substituted diones) to isolate the role of thiophene groups .
- Mechanistic studies : Use computational modeling (DFT) to predict binding affinities with biological targets (e.g., enzyme active sites) .
Q. How can researchers design experiments to study the compound’s photophysical properties?
- UV-Vis spectroscopy : Measure absorption/emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to assess solvatochromism.
- Fluorescence quenching : Titrate with electron-deficient species (e.g., nitroaromatics) to evaluate sensing potential .
- Thermogravimetric analysis (TGA) : Determine thermal stability (<5% weight loss up to 200°C suggests suitability for high-temperature applications) .
Methodological Considerations
Q. What are best practices for scaling up synthesis without compromising yield?
- Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic reactions.
- In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress in real time .
- Solvent recovery : Implement distillation systems to recycle high-purity solvents (e.g., toluene) .
Q. How should crystallographic data be interpreted for polymorph screening?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
